2-Bromo-N-(4-methylphenyl)acetamide

Epigenetics BET Bromodomain Chemical Probe Optimization

Researchers pursuing BRD4/HDAC6 chemical probes with integrated cardiac safety data face fragmented sourcing and isomeric impurity risks that undermine target engagement. This para-methyl bromoacetamide resolves both challenges in a single, analytically certified batch: • Verified BRD4 IC50 6.31 µM & HDAC6 Kd 5.40 µM via binding assays • Concurrent hERG IC50 7.40 µM enables simultaneous potency/safety co-optimization • Bromoacetamide warhead delivers faster cysteine SN2 labeling kinetics vs. the chloro analog Supplied with full analytical certification. Suitable for PROTAC linker attachment, isoTOP-ABPP cysteine profiling, and epigenetic library synthesis.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 5343-65-7
Cat. No. B1329658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(4-methylphenyl)acetamide
CAS5343-65-7
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CBr
InChIInChI=1S/C9H10BrNO/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
InChIKeyPJQGCAMZLLGJBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(4-methylphenyl)acetamide: Dual-Purpose Intermediate & Biological Probe


2-Bromo-N-(4-methylphenyl)acetamide (CAS 5343-65-7, MFCD02751704) is a haloacetamide featuring a bromine atom on the acetamide alpha-carbon and a para-methyl substituent on the N-phenyl ring [1]. This simple yet versatile scaffold (MW 228.09 g/mol, calculated LogP ~2.2–2.5) serves simultaneously as a reactive alkylating electrophile for medicinal chemistry derivatization and as a ligand for epigenetic and kinase regulatory proteins in biochemical screening . Reported target engagement data from curated binding databases reveals that this compound is not just a generic building block, but rather a ligand with quantifiable affinity for bromodomain-containing protein 4 (BRD4), histone deacetylase 6 (HDAC6), and the hERG cardiac ion channel, creating specific profiling opportunities not captured by unsubstituted or ortho-substituted isomers [2].

2-Bromo-N-(4-methylphenyl)acetamide: Why Simple Substitution Fails


Simple substitution of 2-Bromo-N-(4-methylphenyl)acetamide with positionally isomeric analogs like N-(2-bromo-4-methylphenyl)acetamide (CAS 614-83-5) or the unsubstituted 2-bromo-N-phenylacetamide results in profound pharmacodynamic and reactivity shifts that are unacceptable in hypothesis-driven campaigns. The para-methyl phenyl attachment fixes the electrophilic bromoacetamide warhead at a distinct geometric orientation that governs epigenetic target engagement; meanwhile, replacement of bromine with a chlorine atom (2-chloro-N-(4-methylphenyl)acetamide, CAS 16634-82-5) fundamentally alters leaving group reactivity, solvolysis kinetics, and covalent trapping efficiency in target-guided synthesis and protein profiling workflows [1]. These differences are not anecdotal—they are quantitatively verifiable in the compound's target affinity and safety pharmacology profiles, as documented below.

2-Bromo-N-(4-methylphenyl)acetamide: Quantitative Comparator Evidence


BRD4 Bromodomain Engagement: Para vs. Ortho Isomer

2-Bromo-N-(4-methylphenyl)acetamide demonstrated direct binding to BRD4 bromodomain in a competitive fluorescence anisotropy assay (IC50 6.31 µM) [1], establishing a quantifiable starting point for BRD4-directed medicinal chemistry. In contrast, the ortho-substituted isomer N-(2-bromo-4-methylphenyl)acetamide (CAS 614-83-5) exhibits fundamentally different target biology, with published activity mainly in acetylcholinesterase (AChE) inhibition without comparable BRD4 affinity data, representing a complete loss of BET family tractability .

Epigenetics BET Bromodomain Chemical Probe Optimization

HDAC6 Binding Affinity: Fragment Hit with Selectivity Implications

In a fluorogenic enzymatic assay targeting recombinant human HDAC6, 2-Bromo-N-(4-methylphenyl)acetamide demonstrated an inhibitory Kd of 5.40 µM [1], positioning it as a tractable starting point for developing isoform-selective HDAC6 inhibitors. While many canonical HDAC inhibitors (e.g., Vorinostat, Romidepsin) achieve picomolar to nanomolar potency, their clinical utility is limited by pan-HDAC activity and dose-limiting toxicities. This compound's moderate, discrete affinity enables efficient fragment-to-lead campaigns aimed at selective HDAC6 modulation with reduced off-target class I HDAC effects [2].

Epigenetics Drug Discovery HDAC Inhibitor Design Computational Fragment Screening

hERG Cardiac Safety Profile: Bromoacetamide Comparison

In a Q-patch electrophysiology assay, 2-Bromo-N-(4-methylphenyl)acetamide inhibited the hERG potassium ion channel with an IC50 of 7,400 nM (7.40 µM) [1]. This represents a 3.4-fold lower risk margin compared to a structurally related N-aryl bromoacetamide analog from ChEMBL (CHEMBL5203882) which recorded an hERG IC50 of >10,000 nM in a HEK293 whole-cell patch clamp assay, establishing that substituent position and electronic effects within the bromoacetamide class directly modulate cardiac ion channel promiscuity [2].

Cardiac Safety Pharmacology hERG Liability Drug-induced QT Prolongation

Leaving-Group Reactivity: Bromo vs. Chloroacetamide Warhead

The electrophilicity of the α-haloacetamide group determines its application scope in biochemical targeting and covalent inhibitor design. 2-Bromo-N-(4-methylphenyl)acetamide features a bromine leaving group, which offers a well-documented reactivity profile for nucleophilic displacement reactions (e.g., thiol alkylation, cysteine trapping) compared to its chloro analog 2-Chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5). The higher leaving-group potential of bromide enables faster reaction kinetics, making it the preferred warhead for time-dependent cellular assays [1].

Protein Labeling Fragment-based Drug Discovery Substitution Kinetics

Antifungal Activity: Unsubstituted vs. 4-Methylphenyl Derivative

The unsubstituted analog 2-bromo-N-phenylacetamide (A1Br) has demonstrated defined antifungal activity against fluconazole-resistant Candida spp., with a reported MIC of 32 µg/mL (C. albicans, C. tropicalis, C. glabrata) and mature biofilm inhibition comparable to Amphotericin B [1]. The 4-methylphenyl derivative (CAS 5343-65-7) is explicitly noted in the literature to serve as the synthetic entry point for generating bioactive libraries targeting resistant bacterial and fungal strains through essential metabolic pathway interference [2]. Together, these data illustrate that the methyl substitution modulates solubility, metabolic stability, and target spectrum.

Antifungal Drug Discovery Candida Infections Biofilm Inhibition

2-Bromo-N-(4-methylphenyl)acetamide: Focused Application Scenarios


BRD4 Bromodomain Probe & BET Inhibitor Fragment Elaboration

Starting from the experimentally determined BRD4 IC50 of 6.31 µM (fluorescence anisotropy competitive binding assay) [1], medicinal chemistry teams can employ structure-guided fragment growing around the 4-methylphenyl ring and bromoacetamide warhead. The para-methyl substitution provides a synthetically tractable vector for introducing solubilizing groups or linker attachments for PROTAC development. This application is uniquely enabled by the para-bromo regioisomer; the ortho-substituted comparator lacks documented BET bromodomain engagement [2].

HDAC6-Selective Fragment-to-Lead with Cardiac Safety Data

With an HDAC6 Kd of 5.40 µM [1] and concurrently measured hERG IC50 of 7.40 µM via Q-patch electrophysiology [2], the compound provides a rare dual-profiling dataset that enables simultaneous optimization of on-target potency and cardiac safety margin. This integrated approach reduces the number of design-make-test cycles required to achieve both biochemical selectivity and acceptable cardiovascular liability, a critical advantage in epigenetic drug discovery where structural alerts are common.

Electrophilic Warhead Library for Covalent Cysteine Proteomics

The bromoacetamide electrophile reacts with protein cysteine thiols via SN2 displacement, with faster kinetics than the analogous chloroacetamide [1]. When incorporated into small libraries built off the 4-methylphenyl scaffold, this reactivity profile supports quantitative cysteine reactivity profiling (isoTOP-ABPP) workflows for identifying functional, ligandable cysteines across the proteome. Researchers requiring efficient, time-dependent protein labeling should select the bromoacetamide warhead over the chloro analog.

Antifungal Resistance Library for Biofilm Disruption Studies

Building on the established antifungal activity of the unsubstituted 2-bromo-N-phenylacetamide core (MIC 32 µg/mL against fluconazole-resistant Candida, antibiofilm efficacy comparable to Amphotericin B) [1], the 4-methylphenyl analog serves as a diversification-ready intermediate for generating focused libraries that probe the role of aryl substitution on antifungal spectrum and biofilm disruption. The para-methyl group allows systematic exploration of electronic and steric effects on fungal membrane and cell wall targets.

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